molecular formula C18H25ClN4 B14862693 N'-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine

N'-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B14862693
M. Wt: 332.9 g/mol
InChI Key: OYFLQJCBWNWLOK-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Substitution with Piperidine: The chlorinated quinoline is reacted with piperidine under basic conditions to introduce the piperidin-1-yl group at the 2-position.

    Introduction of the Dimethylaminoethyl Group: Finally, the compound is reacted with N,N-dimethylethylenediamine to introduce the dimethylaminoethyl group at the N-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential as an antimalarial agent and other therapeutic applications.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial agent.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Piperidine-substituted quinolines: Compounds with similar structural features but different substituents.

Uniqueness

6-chloro-N-[2-(dimethylamino)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25ClN4

Molecular Weight

332.9 g/mol

IUPAC Name

N-(6-chloro-2-piperidin-1-ylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H25ClN4/c1-22(2)11-8-20-17-13-18(23-9-4-3-5-10-23)21-16-7-6-14(19)12-15(16)17/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,20,21)

InChI Key

OYFLQJCBWNWLOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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